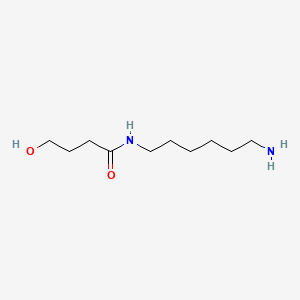

N-(6-Aminohexyl)-4-hydroxybutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-Aminohexil)-4-hidroxibutírida es un compuesto químico con una estructura única que incluye un grupo aminohexil y un grupo hidroxibutírida

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(6-Aminohexil)-4-hidroxibutírida típicamente implica la reacción de 6-aminohexilamina con ácido 4-hidroxibutírico. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del enlace amida. La mezcla de reacción se purifica luego utilizando técnicas como recristalización o cromatografía para obtener el compuesto puro.

Métodos de producción industrial

En un entorno industrial, la producción de N-(6-Aminohexil)-4-hidroxibutírida puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas de purificación automatizados para garantizar una calidad constante y un alto rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(6-Aminohexil)-4-hidroxibutírida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo amida se puede reducir para formar una amina.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio u óxido de cromo.

Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción del grupo amida puede producir una amina primaria.

Aplicaciones Científicas De Investigación

N-(6-Aminohexil)-4-hidroxibutírida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y como ligando en estudios de unión a receptores.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de N-(6-Aminohexil)-4-hidroxibutírida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo aminohexil puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas diana, mientras que el grupo hidroxibutírida puede participar en interacciones de unión adicionales. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

N-(6-Aminohexil)-1-naftalenosulfonamida: Conocido por su uso como inhibidor de la calmodulina.

N-(6-Aminohexil)-5-cloro-1-naftalenosulfonamida: Otro inhibidor de la calmodulina con aplicaciones similares.

N-(6-Aminohexil)-N-etilisoluminol: Utilizado en ensayos de quimioluminiscencia.

Unicidad

N-(6-Aminohexil)-4-hidroxibutírida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas

Actividad Biológica

N-(6-Aminohexyl)-4-hydroxybutyramide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound contains an aminohexyl group capable of forming hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can engage in additional binding interactions. These features enable the compound to modulate the activity of various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:

- Hydrogen Bond Formation : The aminohexyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Electrostatic Interactions : The charged groups within the molecule facilitate interactions with negatively charged sites on proteins or nucleic acids.

- Modulation of Enzyme Activity : This compound can act as a ligand in receptor binding studies, influencing the activity of various enzymes involved in cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated the compound's potential in modulating inflammatory responses. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro:

| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

|---|---|---|

| 5d | 7.5 | 4.2 |

| 5c | 4.6 | 3.8 |

| 5f | 7.2 | 3.9 |

| 5m | 9.0 | 5.0 |

These results indicate that the compounds can effectively suppress inflammatory cytokine expression when administered at concentrations around 10 μM .

In Vivo Studies

In vivo experiments have further corroborated these findings. For example, administration of this compound analogs in mouse models subjected to lipopolysaccharide (LPS) induced inflammation resulted in:

- Decreased Levels of Pro-inflammatory Cytokines : Significant reductions in IL-6, IL-1β, and TNF-α were observed.

- Hepatotoxicity Assessment : The compounds exhibited lower alanine aminotransferase (ALT) and aspartate transaminase (AST) levels compared to control groups treated with LPS alone, indicating a favorable safety profile .

Applications in Research

This compound has diverse applications in scientific research, including:

- Biochemical Studies : Used as a building block for synthesizing more complex molecules.

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing anti-inflammatory drugs.

- Materials Science : The compound's properties are leveraged in creating specialty chemicals and materials such as polymers and coatings .

Case Studies

- Inflammation Modulation : A study investigated the effects of this compound on LPS-induced inflammation in human hepatocytes, demonstrating its potential to inhibit STAT3/NF-κB signaling pathways effectively.

- Surface Chemistry Applications : Research has explored using amine-rich polyelectrolyte layers for biomolecule immobilization, where this compound serves as a key component due to its adhesive properties .

Propiedades

Número CAS |

95873-59-9 |

|---|---|

Fórmula molecular |

C10H22N2O2 |

Peso molecular |

202.29 g/mol |

Nombre IUPAC |

N-(6-aminohexyl)-4-hydroxybutanamide |

InChI |

InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14) |

Clave InChI |

JILGZWHZTWYFEL-UHFFFAOYSA-N |

SMILES canónico |

C(CCCNC(=O)CCCO)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.